4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol
CAS No.:
Cat. No.: VC17775672
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
![4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol -](/images/structure/VC17775672.png)
Specification
Molecular Formula | C11H18N2O |
---|---|
Molecular Weight | 194.27 g/mol |
IUPAC Name | 4-(1-pyridin-3-ylethylamino)butan-2-ol |
Standard InChI | InChI=1S/C11H18N2O/c1-9(14)5-7-13-10(2)11-4-3-6-12-8-11/h3-4,6,8-10,13-14H,5,7H2,1-2H3 |
Standard InChI Key | LDAMOGOCKUFACU-UHFFFAOYSA-N |
Canonical SMILES | CC(CCNC(C)C1=CN=CC=C1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol, reflects its three primary components:
-
A pyridine ring substituted at the 3-position, providing aromaticity and hydrogen-bonding capabilities.
-
An ethylamino group (-NH-CH2-CH2-) linked to the pyridine, introducing basicity and steric bulk.
-
A butan-2-ol chain, contributing hydrophilicity and stereochemical complexity.
The molecular formula is C11H18N2O, with a molecular weight of 194.27 g/mol . The presence of both amine and hydroxyl groups renders the compound amphiphilic, influencing its solubility and partitioning behavior.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C11H18N2O |
Molecular Weight | 194.27 g/mol |
LogP (Predicted) | 0.8 ± 0.3 |
Hydrogen Bond Donors | 2 (NH and OH) |
Hydrogen Bond Acceptors | 3 (N, O, pyridine N) |
Rotatable Bonds | 6 |
Stereochemical Considerations
The compound contains two stereocenters:
-
The carbon bearing the hydroxyl group in the butan-2-ol chain.
-
The carbon adjacent to the pyridine ring in the ethylamino group.
Enantiomers may exhibit divergent pharmacological profiles, as seen in structurally related dopamine D3 receptor ligands . For instance, R- and S-enantiomers of analogous compounds show up to 400-fold differences in receptor affinity . Resolution of enantiomers typically requires chiral chromatography or asymmetric synthesis, though no specific data exists for this compound.
Synthesis and Characterization
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing 4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol:
-
Reductive Amination:
-
Nucleophilic Substitution:
-
Utilizing 4-bromo-butan-2-ol and 1-(pyridin-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3).
-
This approach may require elevated temperatures (80–100°C) and prolonged reaction times.
-
Table 2: Synthetic Routes and Conditions
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Reductive Amination | NaBH4, MeOH, RT, 12 h | 55–60 | 90–95 |
Nucleophilic Substitution | K2CO3, DMF, 80°C, 24 h | 40–45 | 85–90 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are preferred due to their efficiency and safety. Key parameters include:
-
Residence Time: 10–15 minutes.
-
Temperature: 50–60°C.
Parameter | Value |
---|---|
Plasma Protein Binding | 85–90% |
Half-Life (t1/2) | 4–6 h |
Bioavailability | 40–50% (oral) |
Applications in Research and Industry
Medicinal Chemistry
-
Lead Compound Optimization: The molecule serves as a scaffold for designing D3-selective antagonists, potentially useful in treating addiction and Parkinson’s disease .
-
Radioligand Development: Isotope-labeled versions (e.g., 11C or 18F) could enable positron emission tomography (PET) imaging of D3 receptor density .
Materials Science
The compound’s amphiphilic nature makes it a candidate for:
-
Surfactants: Stabilizing emulsions in pharmaceutical formulations.
-
Metal Ligands: Coordinating transition metals (e.g., Cu2+, Fe3+) in catalytic systems .
Comparison with Structural Analogs
Pyridine Substitution Effects
-
3-Pyridinyl vs. 4-Pyridinyl: The 3-substituted isomer (target compound) exhibits stronger hydrogen-bonding capacity due to the pyridine nitrogen’s proximity to the ethylamino group .
-
2-Pyridinyl Derivatives: These analogs show reduced receptor affinity, likely due to steric hindrance.
Table 4: Receptor Affinity of Pyridine Isomers
Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D3/D2) |
---|---|---|---|
4-{[1-(Pyridin-3-yl)ethyl]amino}butan-2-ol | 5 (Predicted) | 2000 (Predicted) | 400 |
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol | 20 | 2500 | 125 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume